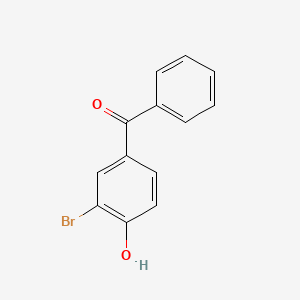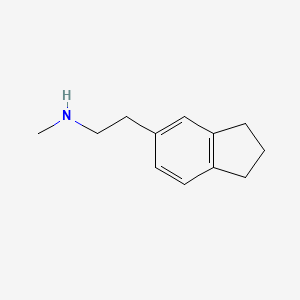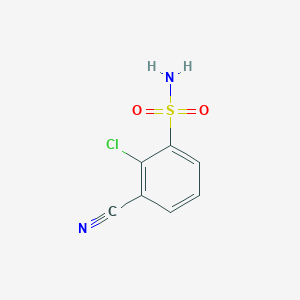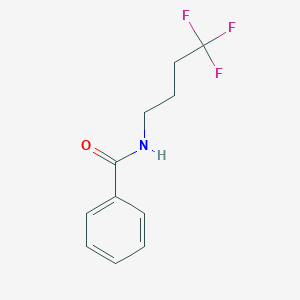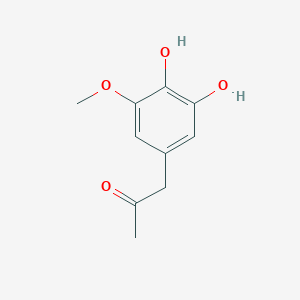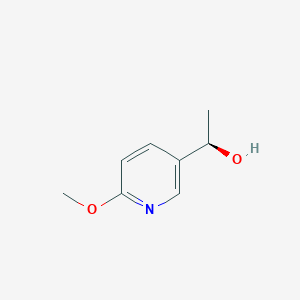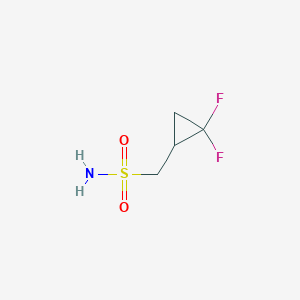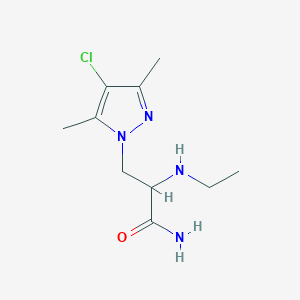
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a propynyl moiety, which is further bonded to a phosphonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate typically involves the reaction of dimethyl phosphite with 3,3,3-trifluoroprop-1-yne under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the deprotonation of the phosphite and subsequent nucleophilic attack on the alkyne .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates with higher oxidation states.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted phosphonates, alkenes, and alkanes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic natural phosphate groups.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphonate group can form strong interactions with active sites of enzymes, inhibiting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
- Dimethyl (3,3,4,4,4-pentafluorobut-1-yn-1-yl)phosphonate
Uniqueness
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is unique due to its specific combination of a trifluoromethyl group and a phosphonate moiety. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C5H6F3O3P |
|---|---|
Peso molecular |
202.07 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-3,3,3-trifluoroprop-1-yne |
InChI |
InChI=1S/C5H6F3O3P/c1-10-12(9,11-2)4-3-5(6,7)8/h1-2H3 |
Clave InChI |
RAGAJMQUHXGIGC-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C#CC(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



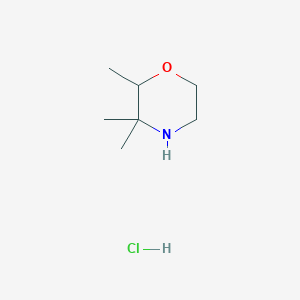
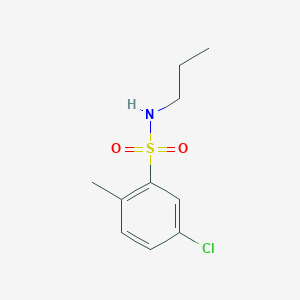
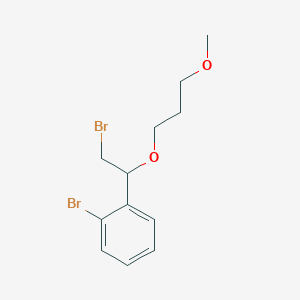
![3-Chloro-6-fluorobenzo[d]isothiazole](/img/structure/B13619838.png)
